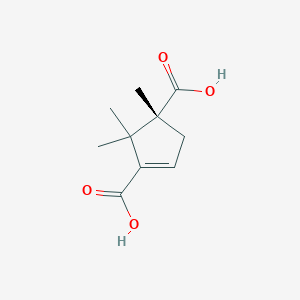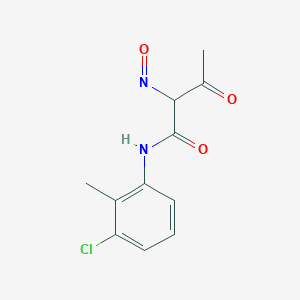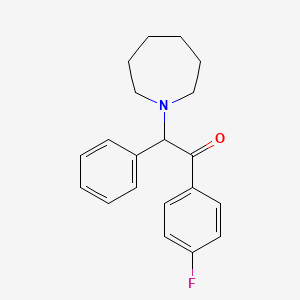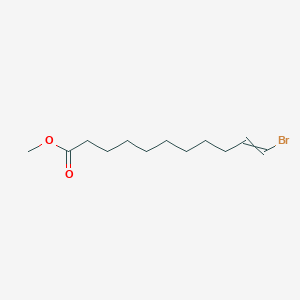![molecular formula C21H21N5 B14401520 N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-95-4](/img/structure/B14401520.png)
N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine: is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[3,4-b]pyrazine core, which is a fused bicyclic structure comprising a pyrazole ring and a pyrazine ring. Such structures are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with suitable reagents under metal-free conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions followed by base-induced cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. It is being investigated for its potential use in the treatment of various diseases .
Industry: In the industrial sector, this compound is employed in the development of organic materials and optoelectronic devices due to its favorable electronic properties .
Mecanismo De Acción
The mechanism of action of N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction . The compound’s antimicrobial and antiviral activities are likely due to its ability to disrupt cellular processes in pathogens .
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit similar biological activities, including antimicrobial and antiviral properties.
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibitory activity.
Uniqueness: N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for drug discovery and development .
Propiedades
Número CAS |
87594-95-4 |
|---|---|
Fórmula molecular |
C21H21N5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-(4-butylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C21H21N5/c1-2-3-7-16-10-12-17(13-11-16)24-20-15-22-21-19(25-20)14-23-26(21)18-8-5-4-6-9-18/h4-6,8-15H,2-3,7H2,1H3,(H,24,25) |
Clave InChI |
ZYYBEPJCZQTZEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)
![1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14401454.png)





![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)


![({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene](/img/structure/B14401506.png)


